3-Fluorosalicylaldehyde

Catalog No.
S708934
CAS No.
394-50-3
M.F
C7H5FO2
M. Wt
140.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorosalicylaldehyde

CAS Number

394-50-3

Product Name

3-Fluorosalicylaldehyde

IUPAC Name

3-fluoro-2-hydroxybenzaldehyde

Molecular Formula

C7H5FO2

Molecular Weight

140.11 g/mol

InChI

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H

InChI Key

NWDHTEIVMDYWQJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)O)C=O

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=O

Synthesis of Schiff Base Derivatives

Schiff base compounds are formed by the condensation of an aldehyde or ketone with a primary amine. Research has explored 3-fluorosalicylaldehyde as a building block for the synthesis of novel Schiff base derivatives []. These derivatives may possess various biological properties, making them interesting candidates for further investigation in medicinal chemistry [].

3-Fluorosalicylaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom at the 3-position of the salicylaldehyde structure. Its chemical formula is C₇H₅FO₂, and it has a molecular weight of approximately 140.11 g/mol. This compound exhibits unique chemical properties due to the electronegative fluorine substituent, which influences its reactivity and biological activity. The compound appears as a white to off-white powder with a melting point ranging from 68 to 70 °C .

Typical of aldehydes and aromatic compounds. It can undergo:

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, allowing for the formation of alcohols or other functional groups.
  • Condensation Reactions: It can react with amines to form Schiff bases, which are important in organic synthesis.
  • Oxidation: It can be oxidized to produce corresponding carboxylic acids or other derivatives.

These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which enhances electrophilicity at the carbonyl carbon.

Research indicates that 3-fluorosalicylaldehyde exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as:

  • Anticancer Agent: Complexes formed with cobalt-salen ligands derived from 3-fluorosalicylaldehyde show promising anticancer activity, with reported IC₅₀ values around 50 µM .
  • Antimicrobial Activity: Derivatives of this compound have demonstrated antimicrobial properties, making them candidates for further pharmacological studies .

The specific mechanisms of action in biological systems remain an area of active research.

Several methods exist for synthesizing 3-fluorosalicylaldehyde:

  • From Ortho-Fluorophenol: A simplified integrated method involves reacting ortho-fluorophenol with a boron-containing compound and a formaldehyde source under controlled conditions .
  • Kolbe-Schmidt Reaction: This method involves carboxylating an alkali salt of ortho-fluorophenol under high pressure, followed by reduction and hydrolysis .
  • Diazotization Method: A more complex route involves diazotizing 5-chloro-o-anisidine and subsequent steps leading to 3-fluorosalicylaldehyde through several intermediates .

Each method presents unique advantages and challenges concerning yield, cost, and safety.

3-Fluorosalicylaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Ligand Formation: Used in preparing ligands for coordination chemistry, particularly in catalysis and materials science.
  • Fluorinated Materials: Its derivatives are employed in developing advanced materials with specific electronic properties for applications in semiconductors and gas storage technologies .

Studies on interaction mechanisms involving 3-fluorosalicylaldehyde focus on its reactivity with nucleophiles and metal ions. The formation of metal complexes has been particularly noteworthy due to their potential applications in catalysis and drug development. The unique electronic properties imparted by the fluorine atom enhance these interactions, making them a subject of interest in coordination chemistry .

Several compounds share structural similarities with 3-fluorosalicylaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-FluorosalicylaldehydeFluorine at position 2Different reactivity patterns due to position
4-FluorosalicylaldehydeFluorine at position 4Varying biological activities compared to 3-fluoro
SalicylaldehydeNo fluorine substituentServes as a baseline for comparison
3-ChlorosalicylaldehydeChlorine instead of fluorineDifferent electronic effects impacting reactivity

The presence of the fluorine atom at the 3-position distinguishes 3-fluorosalicylaldehyde from its analogs, influencing its reactivity and biological properties significantly.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-2-hydroxybenzaldehyde

Dates

Modify: 2023-08-15

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